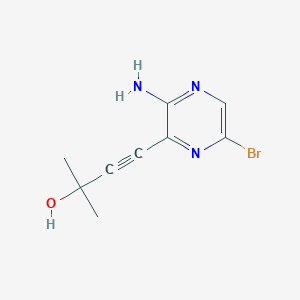

4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol

Description

4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol is a heterocyclic organic compound featuring a pyrazine core substituted with an amino group at position 3 and a bromine atom at position 4. The alkyne-alcohol side chain (2-methylbut-3-yn-2-ol) enhances its reactivity and solubility in organic solvents. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors targeting enzymes like TTBK1 and kinase pathways . Its synthesis often involves microwave-assisted nucleophilic substitution reactions, as seen in related pyrazine derivatives .

Properties

CAS No. |

1379344-10-1 |

|---|---|

Molecular Formula |

C9H10BrN3O |

Molecular Weight |

256.10 g/mol |

IUPAC Name |

4-(3-amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol |

InChI |

InChI=1S/C9H10BrN3O/c1-9(2,14)4-3-6-8(11)12-5-7(10)13-6/h5,14H,1-2H3,(H2,11,12) |

InChI Key |

HXFWQTYUWRVUOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC1=NC(=CN=C1N)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol typically involves multi-step reactions starting from commercially available precursors. One common route involves the bromination of a pyrazine derivative followed by amination and subsequent coupling with a butynol derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the bromo group to other functional groups.

Substitution: The amino and bromo groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

Research indicates that compounds similar to 4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol exhibit significant biological activities, particularly in medicinal chemistry. Notable activities include:

-

Anticancer Properties : Compounds in this class have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Compound Name Structural Features Biological Activity 4-Aminophenylacetylene Amino group, alkyne Anticancer 6-Bromoquinoline Bromine substitution Antimicrobial 5-Azaindazole Heterocyclic ring system Enzyme inhibition

Case Studies and Research Findings

- Inhibition of PI3K-γ : Research has identified derivatives of this compound that act as inhibitors of phosphoinositide 3-kinase gamma (PI3K-γ), which is implicated in various cancers and inflammatory diseases . Such inhibitors could lead to novel therapeutic strategies for treating these conditions.

- Antimicrobial Activity : A study demonstrated that related compounds exhibited antimicrobial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics .

- Molecular Modeling Studies : Computational studies have been employed to predict the interaction of this compound with biological targets, providing insights into its mechanism of action and guiding further drug design efforts .

Mechanism of Action

The mechanism of action of 4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The butynol moiety may also play a role in the compound’s activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs, including:

Biological Activity

4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 256.10 g/mol. Its structure features a brominated pyrazine moiety combined with a propargylic alcohol functional group, which contributes to its unique biological properties .

Biological Activity

Research indicates that compounds similar to 4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol exhibit significant biological activities, particularly in the following areas:

1. Anticancer Activity:

- The compound is hypothesized to possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle regulation. Similar compounds have shown efficacy in inhibiting tumor growth in various cancer models .

2. Antimicrobial Properties:

- The presence of the bromine atom in its structure may enhance its antimicrobial activity. Compounds with similar structural features have been documented to exhibit significant antimicrobial effects against various pathogens.

3. Enzyme Inhibition:

- Studies suggest that the compound may act as an enzyme inhibitor, which is crucial for therapeutic applications targeting specific metabolic pathways involved in diseases such as cancer and infections.

Understanding the mechanism of action is critical for assessing the therapeutic potential of 4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol. Interaction studies typically focus on:

- Target Protein Binding: Investigating how the compound binds to specific proteins involved in disease pathways.

- Pathway Modulation: Analyzing its effects on signaling pathways such as PI3K/Akt and MAPK pathways, which are pivotal in cancer cell proliferation and survival .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to 4-(3-Amino-6-bromopyrazin-2-yl)-2-methylbut-3-yn-2-ol. Below is a summary table of relevant findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.